2-amino-1-[(E)-[(3-hydroxyphenyl)methylidene]amino]-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Beschreibung
The compound 2-amino-1-[(E)-[(3-hydroxyphenyl)methylidene]amino]-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core, a heterocyclic system known for diverse pharmacological activities. Key structural elements include:
- Position 1: An (E)-configured Schiff base formed by condensation of 3-hydroxybenzaldehyde with the amino group, enabling hydrogen bonding via the hydroxyl group.
- Position 2: A free amino group, which may participate in hydrogen bonding or act as a hydrogen donor.
- Position 3: A carboxamide moiety with an N-(2-methylpropyl) (isobutyl) substituent, contributing to lipophilicity and steric bulk.
This combination of polar (hydroxyl, amino) and nonpolar (isobutyl) groups suggests a balance between solubility and membrane permeability, making it a candidate for drug discovery .
Eigenschaften
IUPAC Name |
2-amino-1-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-13(2)11-24-22(30)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-12-14-6-5-7-15(29)10-14/h3-10,12-13,29H,11,23H2,1-2H3,(H,24,30)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWWGLWHPFTVQJ-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Structural Variations
Analogous compounds differ primarily in two regions:
Substituents on the phenyl ring : Hydroxyl, methoxy, chloro, or heterocyclic groups (e.g., thienyl, pyridinyl).
N-alkyl groups on the carboxamide : Branched aliphatic chains (e.g., isobutyl), ether-containing chains (e.g., methoxyethyl), or aromatic/heterocyclic systems (e.g., phenylethyl, morpholinyl).
Comparative Data Table
Phenyl Ring Modifications
- Hydroxyl Groups (Target, ): Enhance solubility via hydrogen bonding but may increase metabolic conjugation (e.g., glucuronidation). The 3-hydroxy position in the target compound allows for optimal hydrogen donor/acceptor interactions .
- Methoxy/Chloro Groups () : Increase lipophilicity (logP) and may prolong half-life but reduce aqueous solubility. For example, ’s 2-chlorophenyl group adds steric hindrance and electron-withdrawing effects .
N-Alkyl Chain Variations
- Ether-Containing Chains () : Methoxyethyl () and ethoxypropyl () groups introduce polarity, balancing solubility and passive diffusion.
- Aromatic/Bulky Groups () : Phenylethyl () and morpholinyl () substituents may enhance target selectivity through steric or receptor-specific interactions .
Inferred Pharmacological Implications
While explicit activity data are unavailable in the provided evidence, structural trends suggest:
- The target compound ’s 3-hydroxyphenyl and isobutyl groups may offer a favorable balance between solubility (via hydroxyl) and tissue penetration (via isobutyl).
- Compounds with morpholinyl or methoxyethyl chains () might exhibit improved pharmacokinetics due to enhanced solubility.
- Chloro-substituted analogs () could face challenges in solubility but may resist metabolic degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
